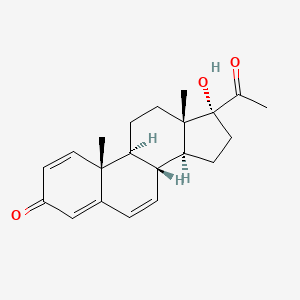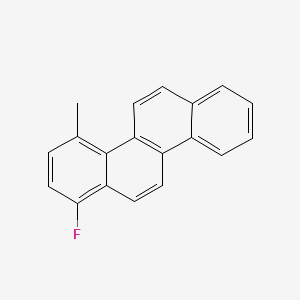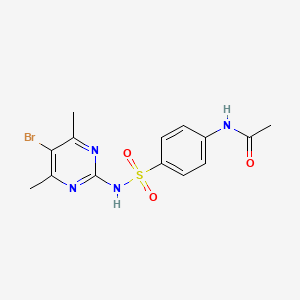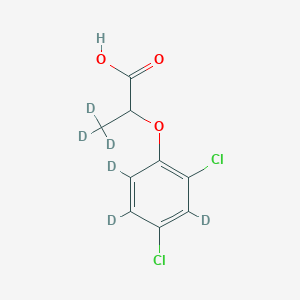
Dichlorprop D6 (ring D3, 3,3,3-D3)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dichlorprop D6 (ring D3, 3,3,3-D3) is a stable isotope-labelled compound used primarily as a reference standard in environmental analysis and testing. It is a derivative of dichlorprop, a common herbicide, and is labelled with deuterium atoms, which makes it useful in various scientific research applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dichlorprop D6 (ring D3, 3,3,3-D3) involves the incorporation of deuterium atoms into the molecular structure of dichlorprop. The process typically starts with the deuteration of the aromatic ring and the side chain. The reaction conditions often involve the use of deuterated reagents and solvents under controlled temperature and pressure to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of Dichlorprop D6 (ring D3, 3,3,3-D3) follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving multiple steps of purification and quality control to meet the standards required for reference materials .
Análisis De Reacciones Químicas
Types of Reactions
Dichlorprop D6 (ring D3, 3,3,3-D3) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include deuterated carboxylic acids, alcohols, and substituted derivatives, which are useful in various analytical and research applications .
Aplicaciones Científicas De Investigación
Dichlorprop D6 (ring D3, 3,3,3-D3) has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of dichlorprop residues in environmental samples.
Biology: Employed in metabolic studies to trace the degradation pathways of dichlorprop in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of dichlorprop in the human body.
Mecanismo De Acción
The mechanism of action of Dichlorprop D6 (ring D3, 3,3,3-D3) is similar to that of dichlorprop. It acts as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA). This leads to uncontrolled growth and eventually the death of the target plants. The molecular targets include auxin receptors and transport proteins, which are involved in the regulation of plant growth and development .
Comparación Con Compuestos Similares
Similar Compounds
Dichlorprop: The non-deuterated form of Dichlorprop D6 (ring D3, 3,3,3-D3), commonly used as a herbicide.
Mecoprop: Another synthetic auxin herbicide with a similar structure and mode of action.
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar mechanism of action.
Uniqueness
The uniqueness of Dichlorprop D6 (ring D3, 3,3,3-D3) lies in its deuterium labelling, which makes it an invaluable tool in analytical chemistry and research. The deuterium atoms provide a distinct mass difference, allowing for precise quantification and tracing in various studies .
Propiedades
Número CAS |
2714486-34-5 |
|---|---|
Fórmula molecular |
C9H8Cl2O3 |
Peso molecular |
241.10 g/mol |
Nombre IUPAC |
3,3,3-trideuterio-2-(2,4-dichloro-3,5,6-trideuteriophenoxy)propanoic acid |
InChI |
InChI=1S/C9H8Cl2O3/c1-5(9(12)13)14-8-3-2-6(10)4-7(8)11/h2-5H,1H3,(H,12,13)/i1D3,2D,3D,4D |
Clave InChI |
MZHCENGPTKEIGP-RLTMCGQMSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1OC(C(=O)O)C([2H])([2H])[2H])Cl)[2H])Cl)[2H] |
SMILES canónico |
CC(C(=O)O)OC1=C(C=C(C=C1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


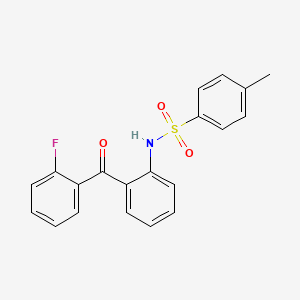
![2-(1-((3-Ethyl-3H-imidazo[4,5-c]pyridin-2-yl)methyl)-1H-imidazol-2-yl)thiazole](/img/structure/B15290066.png)


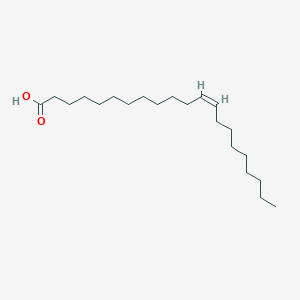
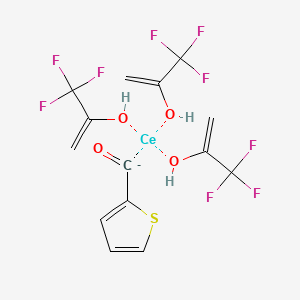
![2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-Dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B15290112.png)
![2-[3-(Benzyloxy)-4-methoxyphenyl]ethan-1-ol](/img/structure/B15290113.png)
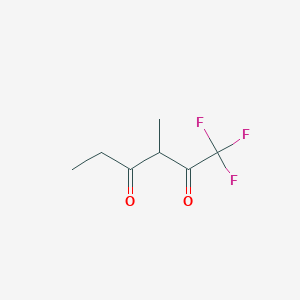
![5-hydroxy-4-[(E)-3-oxo-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B15290119.png)
